molecular formula C14H14N4O B2379867 N-(1-cyanopropyl)-1-phenyl-1H-pyrazole-3-carboxamide CAS No. 1333965-59-5

N-(1-cyanopropyl)-1-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B2379867
CAS No.: 1333965-59-5
M. Wt: 254.293
InChI Key: ZPAXTPGQYDPQAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanopropyl)-1-phenyl-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a cyanopropyl group and a phenyl group attached to the pyrazole ring, along with a carboxamide functional group

Preparation Methods

The synthesis of N-(1-cyanopropyl)-1-phenyl-1H-pyrazole-3-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-phenyl-1H-pyrazole-3-carboxylic acid with 1-cyanopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) can yield the desired compound. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

N-(1-cyanopropyl)-1-phenyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones. Reduction reactions, such as hydrogenation, can be performed using catalysts like palladium on carbon to reduce specific functional groups within the molecule .

Substitution reactions are also common for this compound. For instance, nucleophilic substitution reactions can occur at the cyanopropyl group, leading to the formation of new derivatives. Common reagents used in these reactions include alkyl halides, amines, and organometallic reagents. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-(1-cyanopropyl)-1-phenyl-1H-pyrazole-3-carboxamide has found applications in various scientific research fields. In chemistry, it is used as a building block for the synthesis of more complex molecules.

In biology and medicine, pyrazole derivatives, including this compound, have been studied for their potential therapeutic properties. They exhibit a wide range of biological activities, such as anti-inflammatory, analgesic, and antimicrobial effects. Researchers are exploring their use in drug discovery and development, aiming to identify new treatments for various diseases .

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in the synthesis of polymers, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(1-cyanopropyl)-1-phenyl-1H-pyrazole-3-carboxamide is primarily related to its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, pyrazole derivatives are known to inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation and pain .

The molecular targets and pathways involved depend on the specific biological activity being studied. Detailed mechanistic studies are often conducted to elucidate the precise interactions and effects of the compound at the molecular level.

Comparison with Similar Compounds

N-(1-cyanopropyl)-1-phenyl-1H-pyrazole-3-carboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include other pyrazole derivatives with different substituents on the pyrazole ring or variations in the functional groups attached to the ring. For instance, compounds like 1-phenyl-3-(4-pyridyl)-1H-pyrazole and 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole share structural similarities but differ in their substituents and functional groups .

The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity, biological activity, and potential applications. By comparing its properties and activities with those of similar compounds, researchers can gain insights into structure-activity relationships and identify key features that contribute to its unique characteristics.

Properties

IUPAC Name

N-(1-cyanopropyl)-1-phenylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-2-11(10-15)16-14(19)13-8-9-18(17-13)12-6-4-3-5-7-12/h3-9,11H,2H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAXTPGQYDPQAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)C1=NN(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.